molecular formula C16H13BO2 B595508 8-Phenyl-1-naphthalenyl boronic acid CAS No. 181135-36-4

8-Phenyl-1-naphthalenyl boronic acid

Cat. No.: B595508
CAS No.: 181135-36-4
M. Wt: 248.088
InChI Key: QBNRXBKYDVJTHS-UHFFFAOYSA-N
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Description

8-Phenyl-1-naphthalenyl boronic acid is an organic intermediate with the molecular formula C16H13BO2 . It is also known by other names such as 8-phenyl-1-phthalenyl boronic acid and Boronic acid, (8-phenyl-1-naphthalenyl)- .


Synthesis Analysis

The synthesis of boronic acids and their derivatives has been a topic of interest in recent years. For instance, the Suzuki–Miyaura coupling is a widely used method involving boron reagents . Another method involves the use of 1,8-naphthalenediaminatoborane (DANBH) in an iridium-catalyzed borylation of aromatic C–H bonds . Additionally, a one-pot synthesis approach has been used to create phenylboronic acid-functionalized organic polymers .


Molecular Structure Analysis

The molecular structure of boronic acids is characterized by a trivalent boron atom attached to one alkyl substituent (a C–B bond) and two hydroxyl groups . The boron atom is sp2-hybridized and possesses a vacant p orbital, which is orthogonal to the three substituents, giving it a trigonal planar geometry .


Chemical Reactions Analysis

Boronic acids have been used as catalysts for various chemical reactions. For example, they have been used for the direct nucleophilic and electrophilic activation of alcohols under ambient conditions . They have also been used in the formation of boronium salts .


Physical And Chemical Properties Analysis

This compound has a boiling point of 464.4±43.0 °C at 760 mmHg . More detailed physical and chemical properties may be available from specialized chemical databases or suppliers .

Mechanism of Action

While the exact mechanism of action for 8-Phenyl-1-naphthalenyl boronic acid is not clear, boronic acids in general are known to act as mild Lewis acids. They can undergo reversible covalent exchange with hydroxy-containing substrates, which allows them to activate a wide variety of alcohols under mild and selective conditions .

Properties

IUPAC Name

(8-phenylnaphthalen-1-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BO2/c18-17(19)15-11-5-9-13-8-4-10-14(16(13)15)12-6-2-1-3-7-12/h1-11,18-19H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBNRXBKYDVJTHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C2C(=CC=C1)C=CC=C2C3=CC=CC=C3)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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